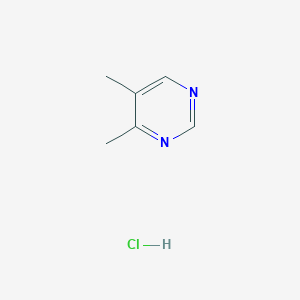

4,5-Dimethylpyrimidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,5-dimethylpyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c1-5-3-7-4-8-6(5)2;/h3-4H,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNCDKCSCUZVGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4,5 Dimethylpyrimidine Hydrochloride

Strategic Approaches to 4,5-Dimethylpyrimidine (B3279536) Core Synthesis

The construction of the 4,5-dimethylpyrimidine core is primarily achieved through cyclization reactions that build the heterocyclic ring from acyclic precursors. The strategic placement of the two methyl groups on the C4 and C5 positions is dictated by the choice of the starting materials.

Condensation Reactions Utilizing 1,3-Dicarbonyl Compounds

A prevalent and historically significant method for pyrimidine (B1678525) synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a molecule containing an N-C-N fragment, such as an amidine. slideshare.netwikipedia.orgslideshare.net This approach is a direct application of the Pinner synthesis. slideshare.netslideshare.net

To achieve the 4,5-dimethyl substitution pattern, the required 1,3-dicarbonyl precursor is 3-methyl-2,4-pentanedione (B1204033) . The reaction proceeds by condensing this diketone with an amidine, such as formamidine (B1211174) or acetamidine (B91507), typically under acidic or basic conditions. slideshare.netslideshare.net The amidine provides the N1 and C2 atoms, while 3-methyl-2,4-pentanedione provides the C4, C5, C6, and N3 atoms (following tautomerization and reaction) to complete the six-membered ring. The reaction with formamidine hydrochloride, for example, would yield the parent 4,5-dimethylpyrimidine. Using other amidinium salts allows for the introduction of various substituents at the 2-position of the pyrimidine ring.

Table 1: Pinner Synthesis for 2-Substituted-4,5-Dimethylpyrimidines

| 1,3-Dicarbonyl Compound | Amidine Reagent | Resulting Pyrimidine Product | Typical Conditions |

|---|---|---|---|

| 3-Methyl-2,4-pentanedione | Formamidine Hydrochloride | 4,5-Dimethylpyrimidine | Acid or base catalysis |

| 3-Methyl-2,4-pentanedione | Acetamidine Hydrochloride | 2,4,5-Trimethylpyrimidine | Acid or base catalysis |

| 3-Methyl-2,4-pentanedione | Benzamidine Hydrochloride | 2-Phenyl-4,5-dimethylpyrimidine | Acid or base catalysis |

Heteroatom-Incorporation Cyclization Strategies

Beyond the classical condensation approach, various cycloaddition strategies serve as powerful tools for constructing the pyrimidine core by combining molecular fragments. mdpi.com These methods are categorized by the number of atoms each component contributes to the final ring.

[3+3] Cycloadditions: This strategy involves the reaction of a three-atom fragment with another three-atom fragment. In the context of 4,5-dimethylpyrimidine synthesis, this can be viewed as a variation of the Pinner synthesis where a 1,3-dicarbonyl equivalent (the C-C-C fragment) reacts with an amidine (the N-C-N fragment). mdpi.com

[5+1] Annulation: This method involves the reaction of a five-atom chain containing four carbons and one nitrogen (an enamidine) with a one-atom component that provides the final carbon atom. mdpi.com To generate the 4,5-dimethyl derivative, the enamidine precursor would need to be appropriately substituted.

Multi-Component Cycloadditions: More complex strategies, such as [2+2+1+1] or [3+1+1+1] annulations, build the ring from multiple smaller components. mdpi.com For instance, an iridium-catalyzed [3+1+1+1] synthesis can assemble a pyrimidine from an amidine and up to three different alcohol molecules, which form the carbon backbone through a series of condensation and dehydrogenation steps. mdpi.comacs.org

Precursor Chemical Synthesis and Derivatization Routes

The successful synthesis of the target compound relies on the availability and purity of key starting materials and the strategic modification of the resulting pyrimidine core.

Synthesis of Key Intermediates for Pyrimidine Ring Formation

The primary precursors for the most direct synthesis of 4,5-dimethylpyrimidine are 3-methyl-2,4-pentanedione and a suitable amidine.

3-Methyl-2,4-pentanedione: This key intermediate, also known as methylacetylacetone, is a substituted β-diketone. nih.govnist.gov Its synthesis can be achieved through the alkylation of 2,4-pentanedione (acetylacetone). asianpubs.org The reaction involves the deprotonation of acetylacetone (B45752) at the central carbon (C3) using a suitable base to form an enolate, followed by nucleophilic attack on a methylating agent like iodomethane.

Amidines: Simple amidines like formamidine and acetamidine are common reagents. They are typically used as their more stable hydrochloride salts. These can be prepared via several established methods, including the Pinner reaction of nitriles with alcohols.

Functional Group Transformations for Derivatization

Once the 4,5-dimethylpyrimidine core is formed, it can undergo further chemical transformations. The final step in producing the target compound is the formation of the hydrochloride salt.

Reactivity of the Pyrimidine Ring: The pyrimidine ring is classified as π-deficient, which generally makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. wikipedia.org The electron-donating nature of the two methyl groups at the C4 and C5 positions can slightly modulate this reactivity. Electrophilic substitution, when it does occur, is favored at the 5-position if it is unsubstituted; however, in this case, both the 4 and 5 positions are occupied. wikipedia.org

Reactions of Methyl Groups: The methyl groups attached to the pyrimidine ring can exhibit reactivity. Similar to methyl groups on other heterocyclic systems like pyridine (B92270), they can be deprotonated with strong bases to form nucleophiles, which can then react with electrophiles. umich.edu

Hydrochloride Salt Formation: The formation of 4,5-dimethylpyrimidine hydrochloride is a straightforward acid-base reaction. The pyrimidine base, containing two nitrogen atoms with lone pairs of electrons, is treated with hydrochloric acid (HCl). One of the ring nitrogen atoms becomes protonated, forming a pyridinium-like cation, with the chloride ion acting as the counter-ion. This reaction is typically performed by dissolving the free base in a suitable organic solvent and introducing a solution of HCl in the same or a compatible solvent, leading to the precipitation of the salt.

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry has introduced techniques that can significantly improve the efficiency, yield, and environmental footprint of pyrimidine synthesis compared to traditional methods.

Microwave-Assisted Synthesis: The use of microwave irradiation has become a powerful tool in organic synthesis. tandfonline.comresearchgate.net For pyrimidine synthesis, microwave heating can dramatically reduce reaction times, often from hours to minutes, and improve product yields. acs.orgresearchgate.netnih.gov This technique has been successfully applied to multicomponent reactions, such as the Biginelli reaction (a variation of the Pinner synthesis), by rapidly heating the polar reactants and catalysts. tandfonline.comnih.gov

Catalytic Innovations: The development of novel catalytic systems has opened new avenues for pyrimidine synthesis. Transition metal catalysts, including those based on copper, iridium, and zinc, have been employed to facilitate various cyclization and multicomponent reactions. mdpi.comorganic-chemistry.orgresearchgate.net For example, copper-catalyzed cyclization of ketones with nitriles and iridium-catalyzed multicomponent synthesis from alcohols offer alternative, highly efficient routes to substituted pyrimidines. acs.orgorganic-chemistry.org These catalytic methods often proceed under milder conditions and with greater functional group tolerance than classical approaches. researchgate.net

Ultrasound Irradiation: Sonication, or the use of ultrasound, is another technique used to enhance reaction rates and efficiency in organic synthesis. researchgate.net The physical phenomenon of acoustic cavitation can promote mixing and mass transfer, leading to faster and more complete reactions.

Table 2: Comparison of Synthetic Methodologies

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Heating (Pinner Synthesis) | Condensation of a 1,3-dicarbonyl and an amidine using a standard heat source. slideshare.netslideshare.net | Well-established, reliable method. | Often requires long reaction times and high temperatures. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. tandfonline.com | Drastically reduced reaction times, often higher yields, cleaner reactions. acs.orgnih.gov | Requires specialized microwave reactor equipment. |

| Transition Metal Catalysis | Employs catalysts (e.g., Ir, Cu, Zn) to facilitate novel reaction pathways. mdpi.comorganic-chemistry.org | High efficiency, mild reaction conditions, broad substrate scope. acs.orgresearchgate.net | Cost of catalyst, potential for metal contamination in the product. |

Microwave-Assisted Organic Synthesis (MAOS) in Pyrimidine Chemistry

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, offering significant advantages over conventional heating methods. chemicaljournals.com This technique utilizes microwave energy to heat reactants directly and uniformly, leading to a rapid increase in temperature and consequently, dramatic reductions in reaction times, often from hours to minutes. chemicaljournals.comresearchgate.netresearchgate.net The efficiency of MAOS often results in higher product yields and enhanced product purities. researchgate.netnih.gov

In pyrimidine chemistry, MAOS has been successfully applied to various condensation reactions, which are fundamental to the construction of the pyrimidine ring. For instance, the Biginelli condensation, a one-pot reaction involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), is significantly accelerated under microwave irradiation. foliamedica.bg This approach is not only faster but also aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free conditions. researchgate.netresearchgate.net

The synthesis of pyrimidine derivatives via the condensation of chalcones with urea or guanidine (B92328) is another process that benefits from microwave heating. powertechjournal.comresearchgate.net Researchers have demonstrated that this method offers a cleaner reaction with improved yields compared to traditional refluxing. researchgate.net The rapid and controlled heating provided by microwaves minimizes the formation of byproducts, simplifying the purification process. researchgate.net

| Compound Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Tetrahydropyrimidines | Conventional Heating | 20-24 hours | N/A | foliamedica.bg |

| Microwave Irradiation | 22-24 min | N/A | ||

| Substituted Pyrimidines | Conventional Heating | 2-4 hours | 62-69% | researchgate.net |

| Microwave Irradiation | 7-12 min | 73-78% | ||

| Thiazolo[5,4-d]pyrimidines | Conventional Heating | N/A | N/A | researchgate.net |

| Microwave Irradiation | 3-5 min | N/A |

Sonochemical Synthesis Approaches for Pyrimidine Derivatives

Sonochemical synthesis, which utilizes high-intensity ultrasound irradiation, offers another energy-efficient alternative for synthesizing pyrimidine derivatives. nih.govresearchgate.net The underlying mechanism of sonochemistry is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of chemical reactions. beilstein-archives.orgmdpi.com

This methodology has been shown to promote the synthesis of various heterocyclic scaffolds, including pyrimidines, with advantages such as shorter reaction times, milder operating conditions, and excellent yields when compared to conventional heating methods. nih.govnih.gov The use of ultrasound can also reduce the need for hazardous chemicals and improve the purity of the synthesized compounds. researchgate.net For example, the cyclocondensation reactions required to form the pyrimidine core are often enhanced under ultrasonic irradiation. nih.gov One study highlighted that while microwave synthesis provided the highest yield (73.24%), the ultrasonic method was still significantly more efficient than conventional approaches. dntb.gov.ua

The application of ultrasound is considered an environmentally friendly technique as it acts as a non-polluting energy source, aligning with the goals of sustainable chemistry. researchgate.net The ability to generate highly reactive intermediates without bulk heating the entire reaction mixture makes it a valuable method for synthesizing complex molecules like pyrimidine derivatives. nih.gov

Catalytic Methodologies for Enhanced Synthesis

Catalysis is a cornerstone of modern organic synthesis, providing pathways to complex molecules with high efficiency and selectivity. In pyrimidine synthesis, a wide array of catalysts, including metal-based, acid-based, and biocatalysts, are employed to enhance reaction rates and yields. mdpi.commdpi.com

Metal catalysts are particularly prevalent. For instance, copper-catalyzed tandem reactions have been used to synthesize sulfonamide pyrimidine derivatives with high yields. mdpi.com Similarly, nickel (Ni) and copper (Cu) acetylacetonate (B107027) complexes have been shown to catalyze the one-pot synthesis of highly functionalized pyrimidines from β-dicarbonyl compounds and cyanogen (B1215507) under ambient conditions. rsc.org Other metals like iridium and gold have also been utilized in catalytic cycles for pyrimidine formation. mdpi.com A notable development is the use of pincer-supported Nickel(II) complexes for the acceptorless dehydrogenative annulation of alcohols, which produces pyrimidines with water and hydrogen as the only byproducts. acs.org

In addition to homogeneous catalysts, heterogeneous systems using inorganic solid supports like alumina (B75360) can serve as both a catalyst and an energy transfer medium, particularly in solvent-free microwave-assisted reactions. researchgate.net More recently, deep eutectic solvents (DES) have been developed as novel, non-toxic, and reusable acid catalysts for the synthesis of pyrimidine-containing fused heterocycles. nih.gov These catalytic methods not only improve the efficiency of the synthesis but also contribute to greener chemical processes by enabling milder reaction conditions and reducing waste. mdpi.comorganic-chemistry.org

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Metal Complex | Ni(II)-NNO pincer complexes | Dehydrogenative annulation of alcohols | Generates only H₂O and H₂ as byproducts | acs.org |

| Metal Complex | Cu(acac)₂ / Ni(acac)₂ | One-pot reaction of β-dicarbonyls and cyanogen | Good yields at ambient conditions | rsc.org |

| Metal Complex | Copper | Cyclization of ketones with nitriles | Facile and economical synthesis | rasayanjournal.co.in |

| Solid Support | Basic Alumina | Base-catalyzed condensation (microwave) | Solvent-free conditions, enhanced yield | researchgate.net |

| Deep Eutectic Solvent (DES) | MTPPBr–PCAT–DES | Multicomponent condensation | Non-toxic, reusable, high yields | nih.gov |

Green Chemistry Principles in Dimethylpyrimidine Synthesis

The principles of green chemistry are increasingly integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and enhance safety. nih.gov This philosophy encourages the use of safer solvents, renewable feedstocks, energy-efficient methods, and waste reduction. powertechjournal.commdpi.comresearchgate.net

The synthesis of 4,5-dimethylpyrimidine and its derivatives can be made more sustainable by adopting several green strategies:

Energy Efficiency : The use of microwave irradiation and ultrasound as energy sources significantly reduces reaction times and energy consumption compared to traditional heating methods. powertechjournal.comnih.gov

Safer Solvents and Solvent-Free Reactions : Many modern synthetic protocols for pyrimidines aim to replace hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. nih.govnih.gov Furthermore, solvent-free "grindstone" techniques and reactions on solid supports represent a highly eco-friendly approach, eliminating solvent waste entirely. researchgate.nettandfonline.com

Catalysis : The use of recyclable catalysts, whether metal-based or biocatalytic, improves atom economy and reduces the generation of toxic waste. mdpi.com Catalytic methods often allow for reactions to proceed under milder conditions, further contributing to a greener process. nih.gov

Multicomponent Reactions (MCRs) : One-pot multicomponent reactions, such as the Biginelli reaction, are inherently green as they combine several steps into a single operation. This reduces the need for intermediate purification steps, saving solvents, energy, and time, while also minimizing waste. nih.govnih.gov

By combining these advanced synthetic methodologies—MAOS, sonochemistry, and catalysis—within a green chemistry framework, the synthesis of 4,5-dimethylpyrimidine hydrochloride can be achieved with high efficiency, minimal environmental impact, and improved economic feasibility. nih.gov

Chemical Reactivity and Mechanistic Studies of 4,5 Dimethylpyrimidine Hydrochloride

Electrophilic and Nucleophilic Substitution Reactions in the Pyrimidine (B1678525) Ring

The pyrimidine nucleus is characterized by a π-deficient system, making it generally resistant to electrophilic attack while being activated for nucleophilic substitution. researchgate.netbhu.ac.in

Nucleophilic Substitution: The electron-deficient C2, C4, and C6 positions are susceptible to nucleophilic attack. wikipedia.org This reaction is particularly efficient if a good leaving group (such as a halogen) is present at one of these positions. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In 4,5-dimethylpyrimidine (B3279536), the C4 position is substituted with a methyl group, leaving the C2 and C6 positions as the primary sites for potential nucleophilic substitution, assuming a suitable leaving group is installed. The methyl group at C4 may exert some steric hindrance to attack at the adjacent C5 position, but its primary electronic effect is to slightly activate the ring towards electrophilic attack and slightly deactivate it towards nucleophilic attack compared to an unsubstituted ring.

Derivatization Reactions and Functionalization Pathways

Functionalization of the 4,5-dimethylpyrimidine core often begins with derivatives that possess reactive handles, such as a thiol group, which can be readily introduced. These derivatives serve as versatile synthons for a range of transformations.

Derivatives such as 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride, a close analog of the 4,5-dimethyl isomer, serve as excellent precursors for S-substitution reactions. researchgate.netnih.gov The thiol group is a potent nucleophile and can be readily alkylated or arylated. For instance, treatment of the thiol with various alkyl halides in the presence of a base leads to the formation of the corresponding thioethers. nih.govresearchgate.net

Furthermore, the thiol moiety can react with sulfonyl chlorides in a condensation reaction to yield thiosulfoester derivatives. Studies on the analogous 4,6-dimethylpyrimidin-2-thiol hydrochloride have shown that its reaction with benzene (B151609) sulfonyl chloride or 4-methyl benzene sulfonyl chloride in pyridine (B92270) affords the corresponding (4,6-dimethylpyrimidin-2-yl) benzenesulfonothioate derivatives. researchgate.netnih.gov

| Starting Material | Reagent | Product |

| 4,6-Dimethylpyrimidin-2-thiol | Benzene sulfonyl chloride | (4,6-Dimethylpyrimidin-2-yl) benzenesulfonothioate |

| 4,6-Dimethylpyrimidin-2-thiol | 4-Methyl benzene sulfonyl chloride | (4,6-Dimethylpyrimidin-2-yl) 4-methylbenzenesulfonothioate |

| 4,6-Dimethylpyrimidin-2-thiol | Ethane sulfonyl chloride | (4,6-Dimethylpyrimidin-2-yl) ethanesulfonothioate |

Table 1: Examples of Thiosulfoester Formation from a Dimethylpyrimidine Thiol Analog. Data sourced from studies on 4,6-dimethylpyrimidine-2-thiol. researchgate.netnih.gov

Acyl transfer reactions involve the introduction of an acyl group onto a molecule. wikipedia.org For pyrimidine derivatives, this typically requires a nucleophilic site, such as a hydroxyl or amino group. rsc.org The O-N intramolecular acyl migration is a well-documented rearrangement in organic chemistry that has found applications in medicinal chemistry and peptide synthesis. nih.gov While 4,5-dimethylpyrimidine itself does not undergo direct acylation, its functionalized derivatives can. For example, 2-amino-4,6-diarylpyrimidine can be treated with acyl isothiocyanates in a nucleophilic addition reaction to yield pyrimidine-linked acyl thiourea (B124793) derivatives. nih.gov

Aminolysis, the reaction of an ester with an amine to form an amide, is another important functionalization pathway. chemistrysteps.com This reaction proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.com In the context of pyrimidines, studies have shown that pyrimidine sulfoxides and sulphones, derived from 2-(phenylthio)pyrimidines, undergo aminolysis to yield 2-aminopyrimidine (B69317) derivatives. rsc.org The rate of this displacement is dependent on the electronic nature of substituents on the phenyl ring. rsc.org While direct aminolysis of an ester on the 4,5-dimethylpyrimidine core would require a pre-installed ester group, this demonstrates a viable route for introducing amino functionalities onto the pyrimidine ring through related derivatives.

Thioether and thiosulfoester derivatives of dimethylpyrimidines can be readily oxidized to their corresponding sulfoxides and sulfones. researchgate.netnih.gov This transformation significantly alters the electronic properties of the sulfur-containing substituent, turning it into a strong electron-withdrawing group and a good leaving group for nucleophilic substitution. rsc.org

A common method for this oxidation involves using hydrogen peroxide in glacial acetic acid. researchgate.net Research on 4,6-dimethylpyrimidine (B31164) benzothioate derivatives has shown they can be efficiently converted into a diverse array of pyrimidine sulfonyl methanone (B1245722) derivatives (sulfones) via this method. researchgate.netnih.gov Similarly, the pyrimidine sulfonothioates (thiosulfoesters) mentioned previously can be further oxidized under the same conditions to yield sulfonyl sulfonyl pyrimidine derivatives. researchgate.netnih.gov

| Substrate Class | Oxidizing Agent | Product Class |

| Pyrimidine benzothioates | H₂O₂ / Acetic Acid | Pyrimidine sulfonyl methanones |

| Pyrimidine sulfonothioates | H₂O₂ / Acetic Acid | Sulfonyl sulfonyl pyrimidines |

Table 2: Sulfoxidation Transformations of Dimethylpyrimidine Thiol Derivatives. Data based on reactivity of 4,6-dimethylpyrimidine analogs. researchgate.netnih.gov

Investigation of Reaction Mechanisms and Intermediates

The reactions involving the pyrimidine ring are understood through specific mechanistic pathways. Nucleophilic aromatic substitution (SNAr) is a predominant mechanism for the functionalization of pyrimidines bearing a leaving group at the C2, C4, or C6 position. nih.gov This two-step process involves the initial attack of a nucleophile to form a tetrahedral, resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. The high reactivity of heteroaryl sulfones, such as 2-sulfonylpyrimidines, in S-arylation reactions with thiols proceeds rapidly via this SNAr mechanism. nih.gov

The methyl groups on the pyrimidine ring are not inert. Specifically, methyl groups at the C2, C4, or C6 positions are considered 'active' due to the electron-withdrawing nature of the ring nitrogens, which acidifies the methyl protons. stackexchange.com This allows the methyl group to act as a nucleophile in reactions like aldol-type condensations. The mechanism involves the formation of an enol or enolate-like tautomer, which then attacks an electrophile such as an aldehyde. stackexchange.com While the C5-methyl is less acidic, resembling that of toluene, the C4-methyl of 4,5-dimethylpyrimidine possesses this enhanced reactivity. stackexchange.com

Theoretical investigations of related pyrimidine syntheses, such as the formation of pyrido[2,3-d]pyrimidines, have detailed the complex, multi-step reaction mechanisms involving intermediates from Knoevenagel condensation, Michael addition, and subsequent cyclization and tautomerization steps. nih.gov

Photochemical and Thermal Reactivity Profiles

Substituted pyrimidines exhibit distinct reactivity under photochemical and thermal conditions. Free radical attacks and various photochemical reactions have been observed for pyrimidine derivatives. wikipedia.orgnih.gov The specific substitution pattern on the ring significantly influences the outcome of these reactions.

In the case of 4,5-dimethylpyrimidine, vapor-phase irradiation leads to phototransposition, forming other isomers. researchgate.net Specifically, the photoconversion of 4,5-dimethylpyrimidine has been documented, highlighting a pathway for skeletal rearrangement under UV light. researchgate.net Metal-free photochemical processes can also be used to generate pyrimidinyl radicals, which are effective intermediates for C-C bond formation, leading to the synthesis of hetero-biaryl derivatives. rsc.org

Thermally, pyrimidines are generally stable aromatic compounds. However, certain substituted pyrimidines can undergo rearrangements at high temperatures. One notable example is the Dimroth rearrangement, which typically involves the transposition of a substituent between an exocyclic nitrogen atom and a ring nitrogen atom. wikipedia.org While not directly documented for 4,5-dimethylpyrimidine hydrochloride itself, this remains a potential thermal reaction pathway for its appropriately substituted derivatives.

Advanced Spectroscopic and Structural Elucidation of 4,5 Dimethylpyrimidine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a detailed structural map.

Proton (¹H) NMR spectroscopy of 4,5-dimethylpyrimidine (B3279536) reveals distinct signals corresponding to the different sets of chemically equivalent protons in the molecule. For the free base, 4,5-dimethylpyrimidine, the spectrum is characterized by two singlets for the aromatic protons and two singlets for the methyl group protons. rsc.org

The proton on carbon 2 (C2-H) is typically the most deshielded aromatic proton due to the electron-withdrawing effect of the two adjacent nitrogen atoms, causing its signal to appear furthest downfield. The proton on carbon 6 (C6-H) appears at a slightly higher field. The two methyl groups at positions 4 and 5 are chemically distinct and thus produce separate singlets. rsc.org

Upon formation of the hydrochloride salt, the pyrimidine (B1678525) ring is protonated at one of the nitrogen atoms. This protonation leads to a general downfield shift of all signals, particularly for the ring protons, due to the increased electron-withdrawing nature of the now cationic ring. The N-H proton itself may be observable as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

| Proton Assignment | 4,5-Dimethylpyrimidine (Free Base) Chemical Shift (δ, ppm) rsc.org | 4,5-Dimethylpyrimidine Hydrochloride (Expected Shift, δ, ppm) | Multiplicity |

|---|---|---|---|

| H-2 | 8.86 | >8.9 | Singlet (s) |

| H-6 | 8.34 | >8.4 | Singlet (s) |

| C4-CH₃ | 2.42 | ~2.5 | Singlet (s) |

| C5-CH₃ | 2.20 | ~2.3 | Singlet (s) |

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR, detailing the carbon framework of the molecule. The spectrum of 4,5-dimethylpyrimidine hydrochloride is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.

The carbons of the pyrimidine ring (C2, C4, C5, and C6) typically resonate in the aromatic region (δ 120-170 ppm). Similar to the proton spectrum, the C2 carbon is expected to be the most downfield signal due to its position between two nitrogen atoms. The quaternary carbons, C4 and C5, will also appear in this region, with their exact shifts influenced by the methyl substituents. The C6 carbon signal will appear nearby. The two methyl carbons (C4-CH₃ and C5-CH₃) will produce signals in the aliphatic region, typically between δ 10-30 ppm. Protonation to form the hydrochloride salt will cause a downfield shift for the ring carbons.

| Carbon Assignment | Expected Chemical Shift Range (δ, ppm) |

|---|---|

| C-2 | 155 - 165 |

| C-6 | 150 - 160 |

| C-4 | 140 - 150 |

| C-5 | 125 - 135 |

| C4-CH₃ | 15 - 25 |

| C5-CH₃ | 10 - 20 |

While 4,5-dimethylpyrimidine hydrochloride is an achiral molecule without complex stereochemistry, advanced 2D NMR techniques are crucial for unambiguous signal assignment, especially in more complex derivatives.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, it would primarily confirm the absence of coupling between the singlet ring protons and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It would be used to definitively link the H-2 signal to the C-2 carbon, the H-6 signal to the C-6 carbon, and the methyl proton signals to their respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is invaluable for connecting molecular fragments. For instance, correlations would be expected from the C4-CH₃ protons to the C4 and C5 carbons, and from the H-6 proton to the C4 and C5 carbons, confirming the substitution pattern of the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. It could show spatial proximity between the H-6 proton and the C5-methyl group protons, further confirming the structure.

Vibrational Spectroscopy Studies (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

For 4,5-dimethylpyrimidine hydrochloride, the FTIR and Raman spectra would display characteristic bands for the pyrimidine ring and the methyl substituents. Key expected vibrations include:

C-H Stretching: Aromatic C-H stretching vibrations from the pyrimidine ring protons are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups will appear in the 2850-3000 cm⁻¹ range.

N-H Stretching: In the hydrochloride salt, a broad band corresponding to the N⁺-H stretch is expected, typically in the 2500-3000 cm⁻¹ region, often overlapping with C-H stretches.

C=N and C=C Stretching: The pyrimidine ring contains both C=N and C=C bonds, which give rise to a series of characteristic stretching vibrations in the 1400-1650 cm⁻¹ region. These bands are often strong in both FTIR and Raman spectra.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and bending modes for the methyl C-H bonds (both symmetric and asymmetric) are found in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the pyrimidine ring, which may be weak in the FTIR spectrum. researchgate.netresearchgate.net The combination of both techniques provides a comprehensive vibrational profile of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the analysis of 4,5-dimethylpyrimidine hydrochloride, the compound is typically ionized, and the resulting mass spectrum reveals the mass of the molecular ion of the free base, as the hydrochloride salt dissociates during the process.

The electron ionization (EI) mass spectrum of 4,5-dimethylpyrimidine shows a prominent molecular ion (M⁺) peak at m/z = 108, corresponding to the molecular weight of the C₆H₈N₂ free base. nist.gov The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for pyrimidine derivatives involve the loss of small, stable molecules or radicals. sphinxsai.comsapub.org For 4,5-dimethylpyrimidine, key fragmentation steps could include:

Loss of a hydrogen radical (H•) to form an ion at m/z 107.

Loss of a methyl radical (•CH₃) to yield an ion at m/z 93.

Ring cleavage, often initiated by the loss of hydrogen cyanide (HCN), which would lead to a fragment at m/z 81.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of an ion. For 4,5-dimethylpyrimidine (C₆H₈N₂), the calculated monoisotopic mass is 108.0687 Da. nih.gov HRMS can measure this mass to within a few parts per million (ppm), which allows for the unambiguous confirmation of the molecular formula C₆H₈N₂, distinguishing it from other potential formulas that might have the same nominal mass. This high level of certainty is critical for confirming the identity of the compound.

X-ray Crystallography for Solid-State Structural Determination

The initial result of a single-crystal X-ray diffraction experiment is the determination of the unit cell, which is the basic repeating structural unit of a crystal. The unit cell is defined by three edge lengths (a, b, c) and three inter-axial angles (α, β, γ). These parameters, along with the crystal system (e.g., monoclinic, triclinic, orthorhombic) and the space group, describe the symmetry of the crystal lattice.

For pyrimidine derivatives, a wide range of crystal systems and space groups have been observed, depending on the nature and substitution pattern of the molecule. The analysis of the diffraction data allows for the calculation of the precise coordinates of each atom within the unit cell, leading to a detailed molecular structure. This includes the planarity of the pyrimidine ring and the conformation of the methyl substituents.

Table 3: Illustrative Unit Cell Parameters for a Hypothetical Pyrimidine Derivative Crystal

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.52 |

| b (Å) | 10.99 |

| c (Å) | 15.48 |

| α (°) | 90 |

| β (°) | 100.16 |

| γ (°) | 90 |

| Volume (ų) | 919.6 |

Note: This table provides example data to illustrate the type of information obtained from X-ray crystallography and does not represent the actual data for 4,5-dimethylpyrimidine hydrochloride.

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. In the case of an ionic salt like 4,5-dimethylpyrimidine hydrochloride, strong charge-assisted hydrogen bonds are the dominant forces dictating the crystal structure.

The primary interaction would be the hydrogen bond between the protonated nitrogen atom of the pyrimidinium cation and the chloride anion (N⁺—H···Cl⁻). These strong interactions are fundamental in building the primary structural motifs. Additionally, weaker C—H···Cl⁻ hydrogen bonds, involving the aromatic and methyl C-H groups, can further stabilize the crystal lattice.

π–π Stacking: The aromatic pyrimidine rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces.

C—H···π Interactions: The hydrogen atoms of methyl groups can interact with the electron-rich π-system of adjacent pyrimidine rings.

The interplay of these various interactions results in a complex and unique three-dimensional supramolecular architecture. The analysis of these packing architectures is crucial for understanding the physical properties of the solid material, such as its stability, solubility, and melting point.

X-ray crystallography provides an unambiguous method for identifying the specific tautomeric form of a molecule that exists in the solid state. Tautomers are isomers that differ in the position of a proton and a double bond. For 4,5-dimethylpyrimidine hydrochloride, the key tautomeric question is the site of protonation on the pyrimidine ring. The two nitrogen atoms (N1 and N3) are potential sites for protonation.

Theoretical and Computational Chemistry Investigations of 4,5 Dimethylpyrimidine Hydrochloride

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. echemcom.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are employed to optimize the molecular geometry of 4,5-dimethylpyrimidine (B3279536) hydrochloride, predicting key structural parameters such as bond lengths and angles. nih.gov

The optimization process finds the lowest energy conformation of the molecule. For the pyrimidine (B1678525) ring system, DFT can accurately model the planarity and the effect of the methyl substituents on the geometry. The resulting data provides a detailed three-dimensional structure. researchgate.net Furthermore, DFT is used to map the molecular electrostatic potential (MEP), which illustrates the charge distribution and identifies regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Optimized Geometric Parameters for 4,5-Dimethylpyrimidine Calculated by DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-N1 | 1.34 Å |

| N1-C6 | 1.33 Å | |

| C6-C5 | 1.42 Å | |

| C5-C4 | 1.41 Å | |

| C4-N3 | 1.33 Å | |

| N3-C2 | 1.34 Å | |

| C4-C7 (Methyl) | 1.51 Å | |

| C5-C8 (Methyl) | 1.51 Å | |

| Bond Angle | N1-C2-N3 | 127.5° |

| C2-N3-C4 | 115.5° | |

| N3-C4-C5 | 122.0° | |

| C4-C5-C6 | 117.0° | |

| C5-C6-N1 | 122.0° | |

| C6-N1-C2 | 115.5° |

Note: These values are representative examples derived from typical DFT calculations on similar pyrimidine structures and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. For 4,5-dimethylpyrimidine, FMO analysis helps predict its reactivity in various chemical reactions.

Table 2: Representative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.8 eV | Indicates electron-donating capability |

| LUMO | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | Correlates with chemical stability |

Note: These are example values illustrating the typical output of an FMO analysis.

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to explore the dynamic behavior and conformational landscape of molecules. nih.govscienceopen.com

Molecular Dynamics (MD) simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This provides a detailed view of molecular motions, flexibility, and conformational changes. nih.gov For a relatively rigid molecule like 4,5-dimethylpyrimidine, MD simulations are particularly useful for studying its interactions with solvent molecules, ions, or larger biological macromolecules. The simulations can reveal how the molecule orients itself in different environments and the stability of these interactions over time. mdpi.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are highly effective at predicting spectroscopic properties, which can be used to validate and interpret experimental data. nih.gov By calculating properties related to the interaction of molecules with electromagnetic radiation, theoretical spectra can be generated.

For instance, the vibrational frequencies of 4,5-dimethylpyrimidine hydrochloride can be calculated, corresponding to the peaks in an infrared (IR) spectrum. researchgate.net Similarly, by calculating the magnetic shielding of atomic nuclei, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. nih.gov Electronic transitions can also be calculated using Time-Dependent DFT (TD-DFT), which allows for the prediction of the molecule's UV-Visible absorption spectrum. Comparing these computationally predicted spectra with experimental results is a powerful way to confirm the molecule's structure.

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies (IR Spectroscopy)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (methyl) | 2980 | 2975 |

| C=N stretch (ring) | 1580 | 1572 |

| C-C stretch (ring) | 1450 | 1445 |

| C-H bend (methyl) | 1375 | 1370 |

Note: This table provides an illustrative comparison. Calculated frequencies are often scaled to better match experimental values.

Investigation of Tautomerism and Energy Barriers via Computational Modeling

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. Computational modeling is an invaluable tool for studying tautomerism by calculating the relative energies and stabilities of different tautomeric forms. nih.gov For 4,5-dimethylpyrimidine hydrochloride, protonation can occur at different nitrogen atoms on the pyrimidine ring.

Quantum chemical calculations can determine the Gibbs free energy of each potential tautomer or protonated isomer. The form with the lowest energy is predicted to be the most stable and abundant. mdpi.com Furthermore, computational methods can be used to locate the transition state structures between tautomers, allowing for the calculation of the activation energy barriers for their interconversion. mdpi.com This provides a complete picture of the tautomeric equilibrium and the kinetics of the conversion process.

Computational Studies of Molecular Interactions

Understanding how a molecule interacts with its environment is key to predicting its function. Computational methods are widely used to study non-covalent interactions with other molecules, including biological targets or material surfaces.

Pyrimidine derivatives are known to interact with biological macromolecules like DNA. academie-sciences.fr Computational docking and molecular dynamics simulations are used to investigate these interactions. researchgate.netMolecular docking predicts the preferred orientation of the 4,5-dimethylpyrimidine hydrochloride molecule when it binds to a DNA double helix. mdpi.com It scores different binding poses to identify the most stable complex. nih.gov The molecule could potentially bind in the major or minor grooves of DNA or intercalate between base pairs.

Following docking, molecular dynamics simulations can be run on the DNA-ligand complex. These simulations provide insights into the stability of the binding mode over time and characterize the specific interactions, such as hydrogen bonds and van der Waals forces, that hold the complex together. nih.gov

The interaction of molecules with surfaces is important in fields like materials science and catalysis. Computational models can be used to study the adsorption of 4,5-dimethylpyrimidine hydrochloride onto various surfaces, such as graphene, metallic nanoparticles, or silica. mdpi.comnih.gov DFT calculations can determine the optimal adsorption geometry, the binding energy between the molecule and the surface, and the changes in the electronic structure of both the molecule and the surface upon adsorption. researchgate.net These studies can predict whether the adsorption is physisorption (based on weak van der Waals forces) or chemisorption (involving the formation of chemical bonds).

Biological Activity and Mechanistic Insights Non Clinical Focus

Investigations into Molecular Targets and Biochemical Pathways

Research into the specific molecular targets and biochemical pathways of 4,5-Dimethylpyrimidine (B3279536) hydrochloride is not extensively detailed in the available scientific literature. However, the broader class of pyrimidine (B1678525) derivatives is known to interact with various biological macromolecules, suggesting potential avenues for the activity of 4,5-Dimethylpyrimidine. Pyrimidine derivatives are fundamental components of nucleic acids (DNA and RNA) and are crucial for cellular processes. nih.gov Their synthetic analogs are designed to interfere with these processes in target organisms.

For instance, certain pyrimidine derivatives have been shown to act as enzyme inhibitors. The mechanism often involves the compound binding to the active site of an enzyme, which prevents the substrate from binding and halts the catalytic activity. The specific enzymes and pathways targeted can vary significantly based on the functional groups attached to the pyrimidine ring.

In the context of anticancer activity, some pyrimidine derivatives are known to inhibit topoisomerase IIα, an enzyme crucial for DNA replication in rapidly dividing cells. This inhibition leads to breaks in the DNA double-strand and ultimately triggers apoptosis (programmed cell death). nih.gov While these findings relate to the broader class of pyrimidines, they provide a framework for potential mechanisms that could be investigated for 4,5-Dimethylpyrimidine.

Mechanisms of Antimicrobial Potency

The antimicrobial properties of pyrimidine derivatives are well-documented, although the precise mechanisms for 4,5-Dimethylpyrimidine hydrochloride are not specifically elucidated. nih.govniscpr.res.in Generally, the antimicrobial action of pyrimidines can be attributed to their ability to disrupt essential cellular processes in microorganisms. nih.gov

Many antibacterial and antifungal agents derived from pyrimidine function by inhibiting enzymes that are vital for the survival of the pathogen. nih.govmdpi.com For example, they can interfere with the synthesis of microbial cell walls, proteins, or nucleic acids. The structural similarity of synthetic pyrimidines to the natural pyrimidine bases (cytosine, thymine, and uracil) allows them to be mistakenly incorporated into microbial DNA or RNA, leading to mutations and inhibition of replication and transcription.

Furthermore, some pyrimidine derivatives have been found to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govniscpr.res.in Studies on various pyrimidine analogs have demonstrated their effectiveness against strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov Antifungal activity against species like Candida albicans and Aspergillus flavus has also been reported for certain pyrimidine compounds. nih.govmdpi.com The potency of these compounds often depends on the specific chemical substitutions on the pyrimidine core, which influence their uptake by microbial cells and their interaction with molecular targets.

Antioxidant Mechanisms and Free Radical Scavenging Activity

Pyrimidine derivatives have demonstrated notable antioxidant and free radical scavenging properties. nih.govjuniperpublishers.com Antioxidants play a crucial role in mitigating the cellular damage caused by free radicals, which are highly reactive molecules generated during metabolic processes. nih.gov The primary mechanism by which antioxidants function is by donating an electron to neutralize free radicals, thereby preventing a cascade of oxidative reactions. nih.gov

The antioxidant activity of pyrimidine derivatives is often evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.gov In this assay, the ability of a compound to reduce the stable DPPH radical is measured spectrophotometrically. A decrease in the absorbance of the DPPH solution indicates radical scavenging activity.

The structure of the pyrimidine ring and the nature of its substituents are key determinants of its antioxidant capacity. juniperpublishers.com For instance, the presence of hydroxyl or amino groups can enhance the free radical scavenging ability of the molecule. nih.gov These groups can readily donate a hydrogen atom to a free radical, thus stabilizing it. While specific studies on the antioxidant mechanisms of 4,5-Dimethylpyrimidine hydrochloride are limited, the general characteristics of the pyrimidine class suggest it may possess the ability to scavenge free radicals and interfere with oxidative processes.

Studies on Plant Growth-Stimulating Activities

Certain pyrimidine derivatives have been investigated for their regulatory effects on plant growth and development, exhibiting activities similar to natural plant hormones like auxins and cytokinins. researchgate.netrajpub.comauctoresonline.org These phytohormone-like effects suggest that pyrimidine compounds can influence key physiological processes in plants, including cell division, elongation, and differentiation. auctoresonline.org

Studies on various crops have shown that the application of specific pyrimidine derivatives can lead to enhanced development of both the root and shoot systems. rajpub.com The proposed mechanism for this growth stimulation involves the modulation of endogenous plant hormone levels or direct interaction with hormone signaling pathways. auctoresonline.org For example, these compounds may influence the biosynthesis, transport, or metabolism of natural auxins and cytokinins within the plant. auctoresonline.org

The regulatory effect of pyrimidine derivatives on plant growth is dependent on their chemical structure and the concentration at which they are applied. rajpub.com Research has indicated that these synthetic compounds can improve metabolic processes, increase the biosynthesis of proteins, and prevent the degradation of photosynthetic pigments like chlorophylls (B1240455) and carotenoids in plant leaves. auctoresonline.org While there is no specific research available on the plant growth-stimulating activities of 4,5-Dimethylpyrimidine hydrochloride, the broader findings for the pyrimidine class suggest a potential for such applications.

Enzymatic Interactions and Inhibition Kinetics

The determination of inhibition constants (Ki) and the type of inhibition are crucial for understanding the pharmacodynamic properties of a compound. mdpi.com For example, in competitive inhibition, the inhibitor binds to the active site of the enzyme, competing with the substrate. In non-competitive inhibition, the inhibitor binds to a site other than the active site, altering the enzyme's conformation and reducing its activity.

Given the structural diversity of pyrimidine derivatives, they have been shown to inhibit a wide range of enzymes, including kinases, polymerases, and proteases. For instance, certain pyrimidine-based compounds have been identified as inhibitors of protein kinase CK2, a target for various disease therapies. nih.gov The study of inhibition kinetics provides valuable information on the mechanism of action and the potency of these compounds as enzyme inhibitors. Although detailed kinetic data for 4,5-Dimethylpyrimidine hydrochloride is absent from the current literature, its pyrimidine core suggests the potential for interactions with various enzymatic systems.

Applications in Chemical Science and Advanced Materials

Role in Organic Synthesis as Reagents or Catalysts

4,5-Dimethylpyrimidine (B3279536) hydrochloride serves as a valuable precursor and building block in the synthesis of more complex molecules. The pyrimidine (B1678525) core is a common feature in many biologically active compounds, and the dimethyl substitution pattern provides a specific scaffold for further chemical modification.

The chemicalbook.commdpi.comreactivity of the methyl groups attached to the pyrimidine ring can be selectively exploited. For instance, studies on the bromination of 4,5-dimethylpyrimidine have shown that the reaction conditions dictate which methyl group is functionalized. Under radical conditions using N-bromosuccinimide (NBS), bromination preferentially occurs at the 5-methyl group. In contrast, ionic conditions favor substitution at the 4-methyl group. This differential reactivity allows chemists to selectively introduce functional groups, paving the way for the synthesis of a diverse range of substituted pyrimidine derivatives.

Furthermore, 4,5-dimethylpyrimidine is utilized as a key intermediate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for creating carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler starting materials.

Carboxyl Activating Groups in Peptide Synthesis Methodologies

While pyrimidine derivatives are explored for various roles in synthesis, specific information detailing the application of 4,5-dimethylpyrimidine hydrochloride as a carboxyl activating group in peptide synthesis methodologies is not available in the reviewed scientific literature.

Development of Corrosion Inhibitors and Adsorption Mechanisms on Metal Surfaces

The general class of pyrimidine derivatives has been extensively investigated as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. The e researchgate.netelectrochemsci.orgfrontiersin.orgfficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The acs.orgiaea.orgadsorption mechanism involves the interaction between the inhibitor molecule and the metal surface. Key structural features of pyrimidine derivatives that facilitate this process include:

Nitrogen Heteroatoms: The lone pair electrons on the nitrogen atoms can coordinate with vacant d-orbitals of the metal atoms.

π-Electrons: The aromatic pyrimidine ring provides a source of π-electrons that can interact with the metal surface.

Substituents: The nature of substituent groups on the pyrimidine ring, such as methyl groups, can influence the electron density of the ring and the compound's solubility, thereby affecting its adsorption characteristics and inhibition efficiency.

The kfupm.edu.saadsorption process can be classified as physisorption (electrostatic interaction between charged molecules and the charged metal surface) or chemisorption (involving charge sharing or transfer to form a coordinate-type bond). The f researchgate.netormation of this adsorbed film effectively blocks the active corrosion sites on the metal surface.

Although the broader class of pyrimidines is well-studied in this context, specific experimental data and detailed research findings on the performance and adsorption mechanism of 4,5-dimethylpyrimidine hydrochloride as a corrosion inhibitor were not found in the searched literature. However, its molecular structure, possessing the necessary nitrogen atoms and π-system, suggests it has the potential to function as a corrosion inhibitor.

Exploration in Materials Science for Optical and Electronic Properties

The inherent electronic and structural properties of the pyrimidine ring make it an attractive component for the design of advanced materials with specific optical and electronic functions.

#### rsc.org7.3.1. Non-linear Optical (NLO) Material Research

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optoelectronics, optical data processing, and photonic devices. The π rsc.orgtandfonline.com-deficient, aromatic, and coplanar nature of the pyrimidine core makes it an ideal building block for creating "push-pull" molecules, which are essential for designing new NLO materials.

Rese rsc.orgrsc.orgarch in this area often focuses on creating complex pyrimidine derivatives where electron-donating and electron-withdrawing groups are attached to the pyrimidine scaffold to enhance the molecule's NLO response. While nih.govresearchgate.netnih.gov extensive research is being conducted on various substituted pyrimidine derivatives for NLO applications, studies specifically detailing the non-linear optical properties of the simpler 4,5-dimethylpyrimidine hydrochloride molecule are not present in the available literature.

#### rsc.orgnih.gov7.3.2. Co-crystal Formation and Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. Co-cr youtube.comystals are a class of materials where two or more different molecules are assembled in a defined stoichiometric ratio within a single crystal lattice through these non-covalent interactions.

The jddtonline.infosysrevpharm.orgpyrimidine ring is an excellent scaffold for building co-crystals and other supramolecular assemblies due to the ability of its nitrogen atoms to act as hydrogen bond acceptors. In th rsc.orge case of 4,5-dimethylpyrimidine hydrochloride, one of the ring nitrogen atoms is protonated, forming an N-H⁺ group. This group can act as a strong hydrogen bond donor. The remaining nitrogen atom can still function as a hydrogen bond acceptor.

This combination of a hydrogen bond donor and an acceptor site within the same molecule makes it a prime candidate for forming robust, predictable hydrogen-bonding networks with other molecules, known as co-formers (often carboxylic acids). These nih.gov interactions lead to the formation of specific patterns, or "supramolecular synthons," which are the basis of crystal engineering. While nih.gov closely related dimethylpyrimidine derivatives have been successfully used to form co-crystals, specific studies on co-crystal formation involving 4,5-dimethylpyrimidine hydrochloride were not identified in the reviewed literature.

Q & A

Q. What are the common synthetic routes for preparing 4,5-Dimethylpyrimidine hydrochloride, and what key reaction parameters influence yield?

The synthesis of pyrimidine derivatives often involves chlorination using phosphorus oxychloride (POCl₃) under reflux conditions. For example, 4-chloro-2-(4-fluoroaniline)-5,6-dimethylpyrimidine is synthesized by reacting precursors with POCl₃ in solvents like DMF or methanol, followed by pH adjustment and crystallization . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but may complicate purification. Alternatives like ethylene glycol improve recyclability .

- Catalyst use : Phase transfer catalysts (e.g., triethylamine) at 5–20% w/w of reactants can accelerate halogenation .

- Temperature control : Maintaining 75–200°C optimizes reaction kinetics while minimizing side products .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing 4,5-Dimethylpyrimidine hydrochloride?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. They resolve hydrogen bonding and chloride ion positioning in hydrochloride salts, even with twinned data .

- Spectroscopy : NMR (¹H/¹³C) identifies methyl and pyrimidine ring protons, while IR confirms HCl coordination. UV-Vis can assess solubility in water or methanol, as seen in dopamine hydrochloride studies .

- Elemental analysis : Heavy metal content (≤20 μg/g) and sulfated ash (≤1.0 mg/g) ensure purity .

Q. What safety protocols should be followed when handling 4,5-Dimethylpyrimidine hydrochloride in laboratory settings?

- Engineering controls : Use closed systems or local exhaust ventilation to avoid direct exposure .

- Personal protective equipment (PPE) : Dust respirators, nitrile gloves, and safety glasses are mandatory. For large-scale reactions, add face shields and protective clothing .

- Storage : Keep in airtight containers, protected from light and moisture, to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize chlorination reactions in the synthesis of 4,5-Dimethylpyrimidine hydrochloride to minimize by-products?

- Reagent stoichiometry : Use POCl₃ in 1.1–1.5 molar ratios to precursor to ensure complete conversion .

- Solvent recycling : Replace DMF with recoverable solvents (e.g., methanol) to reduce waste and cost .

- Post-reaction processing : Quench excess POCl₃ with ice-water and adjust pH ≥10 using NaOH to precipitate impurities .

Q. What strategies are effective in resolving contradictions in structural data obtained from X-ray crystallography versus NMR for pyrimidine derivatives?

- Multi-method validation : Cross-reference SHELX-refined crystallographic data (bond lengths/angles) with NMR-derived coupling constants to confirm tautomeric forms .

- Dynamic NMR : Analyze temperature-dependent shifts to identify conformational flexibility in solution vs. solid-state structures .

Q. How should researchers design experiments to assess the stability of 4,5-Dimethylpyrimidine hydrochloride under various storage conditions?

- Accelerated degradation studies : Expose samples to 40°C/75% RH for 6 months and monitor purity via HPLC (≥98%) and water content (≤0.5%) .

- Light sensitivity tests : Compare UV spectra before/after light exposure to detect photodegradation .

Q. What methodological considerations are critical when evaluating the biological activity of 4,5-Dimethylpyrimidine hydrochloride in in vitro models?

- Dose-response design : Use logarithmic concentration ranges (e.g., 1 nM–100 μM) to determine IC₅₀ values in enzyme inhibition assays .

- Solvent compatibility : Ensure dimethyl sulfoxide (DMSO) concentrations ≤0.1% to avoid cytotoxicity .

- Metabolic stability : Incubate with liver microsomes and analyze metabolites via LC-MS to predict pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.